molecular formula C12H11N5S2 B5876492 N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE

N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE

Cat. No.: B5876492
M. Wt: 289.4 g/mol
InChI Key: TXTUDXNTPIORFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various potent biologically active compounds .

Scientific Research Applications

N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs with anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound. This intermediate is then subjected to further reactions to introduce the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as refluxing, extraction, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or ether .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-5-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-7-10(19-11(13)15-7)9-6-18-12(17-9)16-8-3-2-4-14-5-8/h2-6H,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTUDXNTPIORFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide (0.9 g) is refluxed in a mixture of ethanol (30 ml) and concentrated hydrochloric acid (3 ml) for 18 hours then additional hydrochloric acid is added (1.5 ml). After a further 24 hours at reflux the reaction mixture is cooled and the pH adjusted to 8-9 by the addition of 5% aqueous NaHCO3. The title compound is collected by filtration, washed with water and dried to give a light brown solid.
Name
N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE
Reactant of Route 2
N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE
Reactant of Route 3
N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE
Reactant of Route 4
Reactant of Route 4
N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE
Reactant of Route 5
Reactant of Route 5
N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE
Reactant of Route 6
N-[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]PYRIDIN-3-AMINE

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